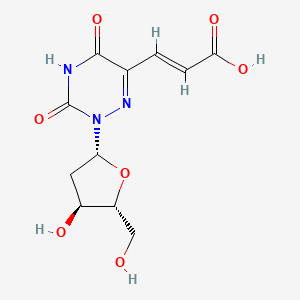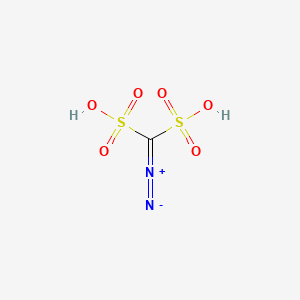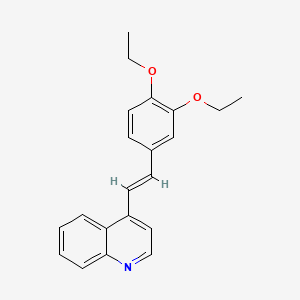
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline is a quinoline derivative that has garnered attention due to its unique chemical structure and potential applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. This particular compound features a vinyl group attached to the quinoline core, which is further substituted with a 3,4-diethoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in synthetic organic chemistry and medicinal research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This method provides good yields of quinoline derivatives.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated quinoline derivative reacts with a vinyl-substituted aryl compound in the presence of a palladium catalyst.
Substitution with the 3,4-Diethoxyphenyl Group: The final step involves the substitution of the vinyl group with the 3,4-diethoxyphenyl group, which can be achieved through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure and broad applications in medicinal chemistry.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
4-(2-(3,4-Diethoxyphenyl)vinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the 3,4-diethoxyphenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Propiedades
Número CAS |
2859-51-0 |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-[(E)-2-(3,4-diethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C21H21NO2/c1-3-23-20-12-10-16(15-21(20)24-4-2)9-11-17-13-14-22-19-8-6-5-7-18(17)19/h5-15H,3-4H2,1-2H3/b11-9+ |
Clave InChI |
ZWRCEPPNYROZCA-PKNBQFBNSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


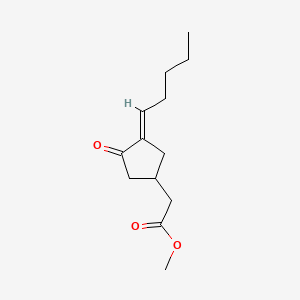
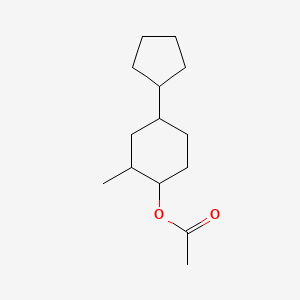
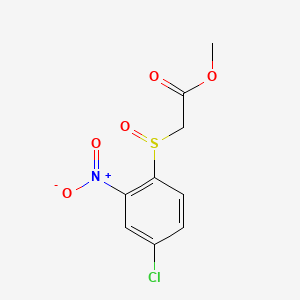
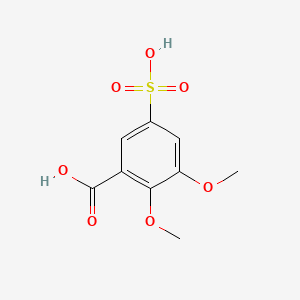
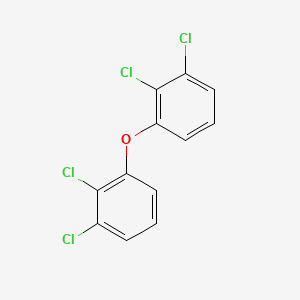
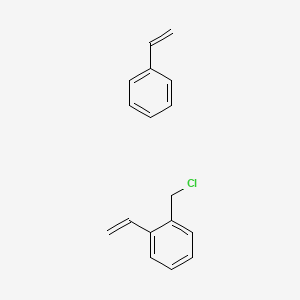
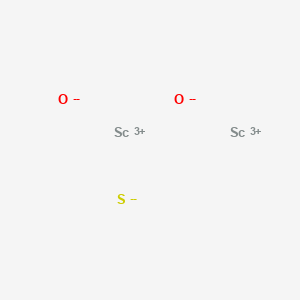
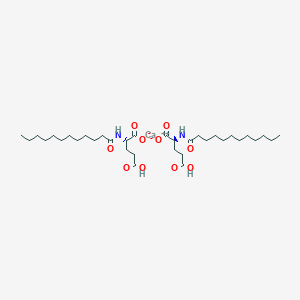
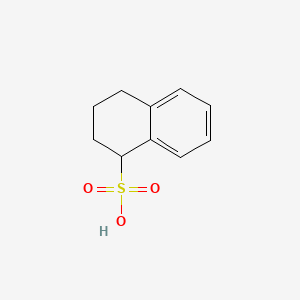

![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
